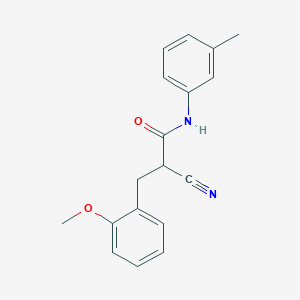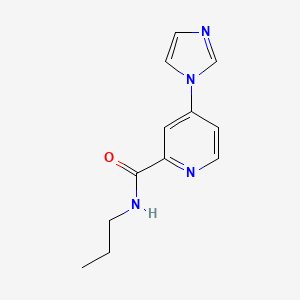
4-(1H-咪唑-1-基)-N-丙基吡啶甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-yl)-N-propylpicolinamide is a compound that features an imidazole ring and a picolinamide moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while picolinamide is derived from picolinic acid, a pyridine carboxylic acid
科学研究应用
4-(1H-imidazol-1-yl)-N-propylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.
作用机制
Target of Action
For instance, some imidazole derivatives show antibacterial activity against organisms like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Mode of Action
For example, some imidazole derivatives bind to the heme center of enzymes, inhibiting their function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.
生化分析
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole compound and the biomolecules it interacts with .
Cellular Effects
Imidazole compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of imidazole compounds can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on imidazole compounds can reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Imidazole compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Imidazole compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-N-propylpicolinamide typically involves the condensation of an imidazole derivative with a picolinamide precursor. One common method is the reaction of 4-chloro-1H-imidazole with N-propylpicolinamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-(1H-imidazol-1-yl)-N-propylpicolinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can yield imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazolone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
相似化合物的比较
- 4-(1H-imidazol-1-yl)phenol
- 4-(1H-imidazol-1-yl)benzoic acid
- 4-(1H-imidazol-1-yl)benzamide
Comparison: 4-(1H-imidazol-1-yl)-N-propylpicolinamide is unique due to the presence of both an imidazole ring and a picolinamide moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these functional groups. The presence of the propyl group also enhances its lipophilicity, potentially improving its bioavailability and membrane permeability.
属性
IUPAC Name |
4-imidazol-1-yl-N-propylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDJOPVXONSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
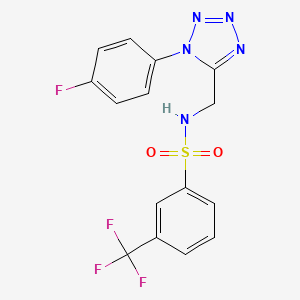
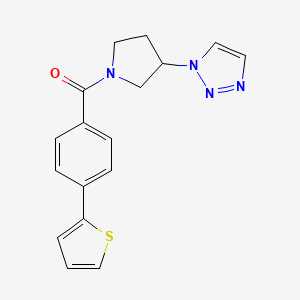
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

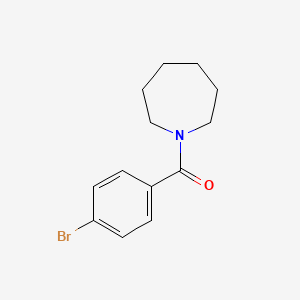
![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)
